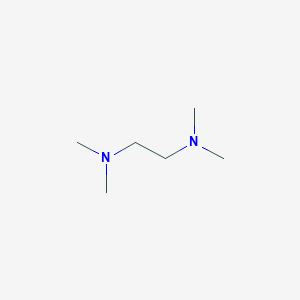

N,N,N',N'-Tetramethylethylenediamine

Description

Properties

IUPAC Name |

N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYHDKDOAIKMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026122 | |

| Record name | N,N,N',N'-Tetramethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-di-(dimethylamino)ethane appears as a water-white colored liquid with a fishlike odor. Flash point 68 °F. Less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a mild odor of ammonia; [HSDB] Hygroscopic; [CHEMINFO] | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyl-1,2-ethanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250 to 252 °F at 760 mmHg (NTP, 1992), 121 °C | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992) | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), Sol in water and most organic solvents | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7765 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7765 @ 20 °C/4 °C | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.7 [mmHg] | |

| Record name | N,N,N',N'-Tetramethyl-1,2-ethanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

110-18-9 | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N′,N′-Tetramethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethyl-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K90JUB7941 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67.2 °F (NTP, 1992), FP: -55 °C | |

| Record name | 1,2-DI-(DIMETHYLAMINO)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,2-ETHANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N,N,N',N'-Tetramethylethylenediamine (TMEDA) in Transition Metal Coordination Chemistry: A Technical Guide for Researchers

Abstract

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a versatile and widely utilized bidentate chelating ligand in transition metal coordination chemistry. Its strong σ-donating ability, steric bulk, and capacity to stabilize a variety of metal oxidation states make it a valuable tool in catalysis, materials science, and drug development. This technical guide provides an in-depth overview of the coordination chemistry of TMEDA with transition metals, focusing on synthetic methodologies, structural and spectroscopic properties, and key applications. Detailed experimental protocols and systematically organized quantitative data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, commonly abbreviated as TMEDA, is a chelating diamine with the formula (CH₃)₂NCH₂CH₂N(CH₃)₂. The presence of two tertiary amine groups linked by an ethylene (B1197577) bridge allows TMEDA to act as a strong bidentate ligand, forming a stable five-membered chelate ring with metal ions.[1] This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate amine analogues.

The coordination of TMEDA to a transition metal center significantly influences the metal's electronic and steric environment. The four methyl groups on the nitrogen atoms provide considerable steric hindrance, which can control the coordination number of the metal, prevent unwanted side reactions, and influence the regioselectivity and stereoselectivity of catalytic processes.[2] Electronically, the nitrogen lone pairs are strong σ-donors, increasing the electron density at the metal center. This property can stabilize higher oxidation states and enhance the reactivity of the metal in various chemical transformations.

TMEDA forms stable complexes with a wide range of transition metals, including those from the first row (e.g., Mn, Fe, Co, Ni, Cu, Zn) and beyond.[3][4][5] These complexes have found diverse applications, for instance, as catalysts in organic synthesis, precursors for materials science, and as potential therapeutic agents.[6][7] In catalysis, TMEDA-ligated metal complexes are effective in cross-coupling reactions, polymerization, and C-H activation.[2][8] In materials science, they serve as precursors for the deposition of thin films and the synthesis of novel alloys.[6] The biological activity of transition metal complexes is an area of growing interest, with research exploring their potential as anticancer and antimicrobial agents.[9][10][11]

This guide aims to provide a comprehensive technical overview of the coordination chemistry of TMEDA with transition metals, with a focus on practical information for researchers.

Synthesis of TMEDA-Transition Metal Complexes

The synthesis of TMEDA-transition metal complexes is typically achieved through the reaction of a suitable metal precursor with TMEDA in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, atmosphere) is crucial for obtaining the desired product in high yield and purity.

General Synthetic Strategy

A common method involves the direct reaction of a metal salt (e.g., halide, acetate, acetylacetonate) with TMEDA. The lability of the ligands on the metal precursor determines the ease of substitution by TMEDA. For instance, water molecules in hydrated metal salts are readily displaced by TMEDA.[12] In other cases, heating or refluxing the reaction mixture may be necessary to facilitate the reaction.[12] Many TMEDA complexes are air- and moisture-sensitive, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).[13]

Figure 1: General workflow for the synthesis and characterization of TMEDA-transition metal complexes.

Experimental Protocol: Synthesis of [M(acac)₂(TMEDA)] (M = Mn, Fe, Zn)

This protocol is adapted from the synthesis of bis(acetylacetonato-κ²O,O')(this compound-κ²N,N')metal(II) complexes.[12]

Materials:

-

[M(acac)₂(H₂O)₂] (M = Mn, Fe, Zn) (1.0 mmol)

-

This compound (TMEDA) (1.2 mmol)

-

Toluene (B28343) (20 mL)

-

n-Hexane (10 mL)

-

Schlenk flask (50 mL)

-

Magnetic stirrer and stir bar

-

Cannula

-

Syringe

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add the hydrated metal acetylacetonate (B107027) precursor, [M(acac)₂(H₂O)₂], to a Schlenk flask containing a magnetic stir bar.

-

Add toluene to the flask to create a suspension.

-

Using a syringe, add TMEDA dropwise to the suspension while stirring.

-

Heat the reaction mixture to a gentle reflux (or stir at a specified elevated temperature, e.g., 323 K) for 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure (vacuum).

-

Add n-hexane to the residue to precipitate the product.

-

Filter the solid product under an inert atmosphere.

-

Wash the product with cold n-hexane.

-

Dry the product under vacuum.

-

For single crystals suitable for X-ray diffraction, the product can be recrystallized by dissolving it in a minimal amount of a suitable solvent (e.g., toluene) and allowing slow evaporation or by cooling a saturated n-hexane solution.[12]

Safety Precautions: TMEDA is flammable and a skin and eye irritant.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Air-sensitive reagents and products require handling under an inert atmosphere.

Structural Characterization

The precise determination of the three-dimensional structure of TMEDA-transition metal complexes is crucial for understanding their reactivity and properties. Single-crystal X-ray diffraction is the most powerful technique for this purpose.

Coordination Geometries

TMEDA typically coordinates to transition metals in a bidentate fashion, forming a five-membered chelate ring. The coordination geometry around the metal center is then completed by other ligands present in the coordination sphere. Common geometries for TMEDA-transition metal complexes include:

-

Octahedral: This is a common coordination geometry for first-row transition metals, often observed in complexes of the type [M(L)₂(TMEDA)] where L is a bidentate ligand, or [M(X)₄(TMEDA)] where X is a monodentate ligand.[3][4]

-

Square Planar: This geometry is often adopted by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).[14]

-

Tetrahedral: This geometry is less common for TMEDA complexes due to the steric bulk of the ligand, but it can be observed with smaller metal ions or in the presence of bulky co-ligands.

-

Trigonal Bipyramidal: Five-coordinate complexes can adopt this geometry.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall molecular structure.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting:

-

Select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects under a polarizing microscope.[15]

-

For air-sensitive crystals, perform the mounting procedure in a glovebox or under a stream of inert gas.[13]

-

Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[16]

-

-

Data Collection:

-

Mount the crystal on the goniometer head of the diffractometer.

-

Cool the crystal to a low temperature (typically 100-150 K) using a cryo-stream to minimize thermal vibrations and potential degradation.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Quantitative Structural Data

The following tables summarize representative crystallographic data for TMEDA complexes with first-row transition metals.

Table 1: Selected Bond Lengths (Å) in [M(acac)₂(TMEDA)] Complexes [4]

| Metal (M) | M-N (Å) | M-O (Å) |

| Mn(II) | 2.356(2)-2.364(2) | 2.127(1)-2.150(1) |

| Fe(II) | 2.302(1)-2.318(1) | 2.050(1)-2.097(1) |

| Zn(II) | 2.253(1)-2.272(1) | 2.061(1)-2.077(1) |

Table 2: Selected Bond Angles (°) in [M(acac)₂(TMEDA)] Complexes [4]

| Metal (M) | N-M-N (°) | O-M-O (acac bite) (°) | O-M-O (trans) (°) |

| Mn(II) | 77.3(1) | 83.6(1) | 171.7(1) |

| Fe(II) | 78.3(1) | 86.4(1) | 173.8(1) |

| Zn(II) | 80.3(1) | 88.0(1) | 175.2(1) |

Table 3: Structural Data for Other TMEDA-Transition Metal Complexes

| Complex | Metal | Coordination Geometry | M-N (Å) | Reference |

| [Cu(2-nitrobenzoate)₂(TMEDA)] | Cu(II) | Distorted Square Planar | 2.0269(13) | [14] |

| [Ni(tmeda)(o-tol)Cl] | Ni(II) | Square Planar | - | [17] |

| [Ru(Cl)(TMEDA-κ²N)(Cp*)] | Ru(II) | - | - |

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing TMEDA-transition metal complexes, providing information about their electronic structure, bonding, and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the TMEDA ligand and to probe the metal-ligand bonding. The coordination of TMEDA to a metal center results in shifts in the C-N and C-H stretching and bending frequencies. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.

Table 4: Characteristic IR Bands (cm⁻¹) for TMEDA and its Complexes

| Vibration | Free TMEDA | Coordinated TMEDA | Comments |

| ν(C-H) | 2970-2780 | Shifted | Methyl and methylene (B1212753) stretches |

| δ(CH₃) and δ(CH₂) | 1470-1360 | Shifted | Methyl and methylene bending vibrations |

| ν(C-N) | 1290-1040 | Shifted | C-N stretching vibrations are sensitive to coordination |

| ν(M-N) | - | 600-400 | Metal-Nitrogen stretching vibration |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.[18] For transition metal complexes, the observed absorption bands can be classified into two main types:

-

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak (Laporte forbidden) and occur in the visible region, giving rise to the characteristic colors of many transition metal complexes.[19] The energy of these transitions is related to the ligand field splitting parameter (Δ).

-

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand.[20] Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a solution of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMSO) that does not absorb in the region of interest.

-

The concentration of the solution should be adjusted to give an absorbance in the range of 0.1-1.0.

-

-

Data Acquisition:

-

Record a baseline spectrum of the pure solvent in a cuvette.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

The results are typically plotted as absorbance versus wavelength.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic TMEDA-transition metal complexes in solution. For paramagnetic complexes, the interpretation of NMR spectra can be more challenging due to signal broadening and large chemical shifts.[21]

-

¹H NMR: The proton NMR spectrum of a TMEDA complex shows signals for the methyl and methylene protons. Coordination to a metal center typically leads to a downfield shift of these signals compared to the free ligand. The integration of the signals can confirm the stoichiometry of the complex.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the TMEDA ligand and any organic co-ligands.

Experimental Protocol: NMR Spectroscopy (Diamagnetic Complexes)

-

Sample Preparation:

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer.

-

An internal standard such as tetramethylsilane (B1202638) (TMS) is typically used for chemical shift referencing.

-

Table 5: Representative ¹H NMR Data (δ, ppm) for TMEDA Protons

| Complex | Solvent | Methylene (-CH₂-) | Methyl (-CH₃) | Reference |

| Free TMEDA | C₆D₆ | ~2.15 | ~2.08 | [24] |

| [(tmeda)Pd(L)]₃(NO₃)₆ | D₂O/MeOH-d₄ | - | - | [25] |

Applications in Catalysis

TMEDA-transition metal complexes are widely used as catalysts in a variety of organic transformations, owing to their ability to tune the reactivity of the metal center.

Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions often employ TMEDA as a crucial additive.[2] While the exact role of TMEDA is still a subject of investigation, it is believed to stabilize reactive organoiron intermediates and prevent catalyst deactivation. DFT calculations on iron-catalyzed C(sp²)-C(sp³) cross-coupling reactions suggest that TMEDA-bound iron intermediates are key to the catalytic cycle.[8]

Figure 2: A simplified proposed catalytic cycle for an iron-TMEDA catalyzed cross-coupling reaction.

Polymerization

Nickel(II) complexes bearing TMEDA are active catalysts for olefin polymerization. The TMEDA ligand can influence the catalytic activity and the properties of the resulting polymer. For example, in some systems, the coordination of TMEDA can lead to dormant species, affecting the overall polymerization rate.

Relevance to Drug Development

While organic molecules have traditionally dominated the pharmaceutical landscape, transition metal complexes offer unique therapeutic opportunities due to their variable oxidation states, coordination geometries, and reactivity.[11] Although specific TMEDA-metal complexes are not yet approved drugs, the principles of their coordination chemistry are relevant to the design of novel metallodrugs.

The coordination of ligands like TMEDA can be used to:

-

Stabilize the metal ion: Preventing its premature reaction before reaching the target site.

-

Tune the lipophilicity of the complex: Affecting its ability to cross cell membranes.

-

Influence the reactivity of the metal center: Modulating its interaction with biological targets such as DNA or enzymes.

Research into the anticancer properties of transition metal complexes is an active field.[7][9][10] While platinum-based drugs are well-established, complexes of other metals such as ruthenium, gold, and titanium are being investigated as potential alternatives with different mechanisms of action and potentially fewer side effects. The design of new anticancer metallodrugs often involves the use of chelating ligands to control the properties of the metal complex.

Conclusion

This compound is a cornerstone ligand in transition metal coordination chemistry. Its robust coordination properties and the steric and electronic influence it exerts on the metal center have led to the development of a vast array of complexes with diverse applications. This guide has provided a technical overview of the synthesis, characterization, and applications of TMEDA-transition metal complexes, with a focus on providing practical information for researchers. The continued exploration of the coordination chemistry of TMEDA with transition metals is expected to lead to further advances in catalysis, materials science, and the development of novel therapeutic agents.

References

- 1. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations | MDPI [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent development of transition metal complexes with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Single Crystal X-Ray Diffraction [fkf.mpg.de]

- 14. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 20. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 21. organomation.com [organomation.com]

- 22. ocw.mit.edu [ocw.mit.edu]

- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N,N',N'-Tetramethylethylenediamine (TMEDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylethylenediamine, commonly abbreviated as TMEDA or TEMED, is a versatile bidentate chelating ligand and a Lewis base with broad applications in organic synthesis and polymer chemistry.[1][2][3] Its unique ability to coordinate with metal ions, particularly alkali metals like lithium, significantly enhances the reactivity and selectivity of organometallic reagents.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of TMEDA, detailed experimental protocols for their determination, and a discussion of its key reactivity and applications, including its role in polymerization and directed ortho-metalation reactions.

Chemical Structure and Identification

TMEDA is an aliphatic diamine derived from ethylenediamine (B42938) with four methyl groups substituting the amine hydrogens.[5]

-

Chemical Formula: C₆H₁₆N₂

-

Molecular Weight: 116.21 g/mol [6]

-

CAS Number: 110-18-9

-

Synonyms: 1,2-Bis(dimethylamino)ethane, TEMED[7]

Physical Properties

TMEDA is a colorless to pale yellow liquid with a characteristic fish-like or amine odor.[5][7][8] It is a volatile and flammable compound.[9]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Fish-like, amine-like | [5][7][8] |

| Boiling Point | 120-122 °C | [6][7][10] |

| Melting Point | -55 °C | [6][7][10] |

| Density | 0.775 g/mL at 20 °C | [7][10] |

| Refractive Index (n²⁰/D) | 1.4179 | [10] |

| Flash Point | 7 °C (closed cup) | [6] |

| Vapor Pressure | 13.92 hPa at 20 °C | |

| pKa | 8.97 | [5] |

| pKb | 5.85 | [5] |

Solubility

TMEDA exhibits good solubility in a wide range of organic solvents and is miscible with water.[6][11]

| Solvent | Solubility | Reference |

| Water | Miscible | [6][11] |

| Ethers (e.g., Diethyl ether, THF) | Miscible | [6] |

| Alcohols (e.g., Ethanol, Methanol) | Miscible | [6] |

| Hydrocarbons (e.g., Hexane, Toluene) | Miscible | [6] |

Chemical Properties and Reactivity

TMEDA's chemical behavior is primarily defined by the two tertiary amine groups, which confer its basicity and strong chelating ability.

Basicity

As a Lewis base, TMEDA readily reacts with acids in exothermic reactions to form salts.[2] It can be used as a mild base in various organic reactions.[1]

Chelating Agent and Ligand Chemistry

The two nitrogen atoms of TMEDA are separated by an ethylene (B1197577) bridge, allowing it to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions.[9] This chelation is particularly significant in organometallic chemistry.

-

Organolithium Reagents: TMEDA is widely used to break up the aggregate clusters of organolithium reagents (e.g., n-butyllithium), thereby increasing their reactivity and solubility in non-polar solvents.[4] This deaggregation exposes the carbanionic center, making the reagent more potent for metalation reactions.[4]

-

Other Metal Complexes: TMEDA forms stable complexes with a variety of other metal halides, such as zinc chloride and copper(I) iodide, enhancing their solubility in organic solvents.[5] These complexes are often used as catalysts or reagents in organic synthesis.

Role in Polymerization

TMEDA is a crucial component in the free-radical polymerization of acrylamide (B121943) to form polyacrylamide gels, a technique widely used in biochemistry for gel electrophoresis (e.g., SDS-PAGE).[12] It acts as a catalyst, accelerating the formation of free radicals from ammonium (B1175870) persulfate (APS), which in turn initiates the polymerization process.[12]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of TMEDA.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Materials:

-

This compound (TMEDA)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 150 °C)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (approximately 0.5 mL) of TMEDA into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the TMEDA.

-

Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a heating bath, ensuring the TMEDA is below the level of the heating medium.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the TMEDA is equal to the atmospheric pressure.

-

Record the temperature at which the rapid stream of bubbles is observed. This is the boiling point of TMEDA.

-

Allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube can also be recorded as the boiling point.

Determination of Melting Point

Given TMEDA's very low melting point (-55 °C), a standard melting point apparatus is not suitable. This would require a cryostat or a specialized low-temperature apparatus. A general procedure for a low-melting substance is outlined below.

Materials:

-

This compound (TMEDA), solidified

-

Capillary tube

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

-

Stirring apparatus

Procedure:

-

Solidify a small sample of TMEDA by cooling it below its melting point.

-

Quickly introduce a small amount of the solidified TMEDA into a capillary tube.

-

Place the capillary tube alongside a low-temperature thermometer in a cooling bath.

-

Allow the bath to warm up very slowly while stirring continuously.

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the last crystal of solid melts. The range between these two temperatures is the melting point range.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Materials:

-

This compound (TMEDA)

-

Pycnometer (specific gravity bottle) with a stopper containing a capillary tube

-

Analytical balance

-

Distilled water

-

Thermostatically controlled water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring that any excess water is expelled through the capillary.

-

Place the filled pycnometer in a thermostatically controlled water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with TMEDA, insert the stopper, and equilibrate it in the water bath at the same temperature.

-

Dry the outside of the pycnometer and weigh it (m₃).

-

The density of TMEDA (ρ_TMEDA) can be calculated using the following formula:

ρ_TMEDA = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Spectroscopic Analysis

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of TMEDA in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube.

-

For ¹³C NMR, a more concentrated solution (50-100 mg) is typically required.[13]

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumental Protocol (General):

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H or ¹³C NMR spectrum using standard acquisition parameters.

-

Process the raw data (Fourier transform, phase correction, baseline correction, and integration).

Sample Preparation (Neat Liquid):

-

Place one to two drops of TMEDA onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Instrumental Protocol (General):

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the TMEDA sample into the spectrometer.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).[14]

Key Applications and Workflows

Catalysis of Acrylamide Polymerization for Gel Electrophoresis

TMEDA is a critical catalyst for the polymerization of acrylamide and bis-acrylamide to form a polyacrylamide gel matrix. This process is fundamental to protein and nucleic acid separation by electrophoresis.

Caption: Workflow of TMEDA-catalyzed polyacrylamide gel polymerization.

Directed Ortho-Metalation of Furan (B31954)

The TMEDA/n-butyllithium system is a powerful reagent for the deprotonation (metalation) of aromatic and heteroaromatic compounds at a position ortho to a directing group. In the case of furan, metalation occurs selectively at the 2-position.

Caption: Directed ortho-metalation of furan using n-BuLi and TMEDA.

Safety and Handling

TMEDA is a flammable liquid and should be handled with appropriate safety precautions.[9] It is also corrosive and can cause severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is air and moisture sensitive.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent in modern organic and polymer chemistry. Its unique combination of properties, particularly its strong chelating ability and basicity, makes it an indispensable tool for enhancing the reactivity of organometallic compounds and for catalyzing important polymerization reactions. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 2. This compound | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tuodaindus.com [tuodaindus.com]

- 5. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. chemconnections.org [chemconnections.org]

- 12. scribd.com [scribd.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Chelating Effect of N,N,N',N'-Tetramethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethylethylenediamine, commonly abbreviated as TMEDA or TEMED, is a bidentate chelating ligand with the chemical formula (CH₃)₂NCH₂CH₂N(CH₃)₂.[1] Derived from ethylenediamine (B42938) by the substitution of all four amine hydrogens with methyl groups, this colorless liquid possesses a distinctive fish-like odor.[1] Its unique structural and electronic properties make it a versatile tool in a wide array of chemical applications, ranging from organometallic synthesis to polymerization catalysis.[2][3] This technical guide provides a comprehensive overview of the core principles of TMEDA's chelating effect, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms.

The chelating effect of TMEDA stems from the presence of two tertiary amine groups linked by an ethylene (B1197577) bridge. The lone pair of electrons on each nitrogen atom can coordinate to a single metal ion, forming a stable five-membered ring structure. This bidentate coordination significantly enhances the stability of the resulting metal complex compared to monodentate ligands, a phenomenon known as the chelate effect. This enhanced stability and the steric bulk provided by the methyl groups are pivotal to TMEDA's utility in modifying the reactivity and solubility of metal centers.[2][3]

Core Application: Deaggregation of Organolithium Reagents

One of the most significant applications of TMEDA's chelating ability is in organometallic chemistry, particularly with organolithium reagents. In non-coordinating solvents, organolithium compounds typically exist as large aggregates (tetramers or hexamers), which exhibit reduced reactivity.[1] TMEDA effectively breaks down these aggregates into smaller, more reactive species, such as dimers or monomers.[4] This deaggregation process increases the nucleophilicity of the carbanion, leading to enhanced reactivity in various synthetic transformations, including metalation, polymerization, and alkylation reactions.[1][5]

Mechanism of Deaggregation

The deaggregation of organolithium reagents by TMEDA can be visualized as a stepwise process where the chelating ligand sequesters individual lithium ions from the aggregate structure.

Caption: Deaggregation of organolithium aggregates by TMEDA.

Quantitative Data: Stability of TMEDA-Metal Complexes

The stability of a metal complex is quantified by its stability constant (log K) or overall stability constant (log β). While extensive databases for many ligands exist, specific and comprehensive thermodynamic data for TMEDA with a wide range of metal ions can be challenging to find in a single source. The stability of TMEDA complexes is influenced by factors such as the nature of the metal ion, the solvent system, and temperature.

| Metal Ion | log K₁ | log K₂ | ΔH (kJ/mol) | ΔS (J/mol·K) | Conditions | Reference |

| Li⁺ | ~2.5 | - | - | - | THF | [4] |

| Cu²⁺ | 5.89 | 4.45 | -47.7 | 13 | 0.1 M KNO₃, 25 °C | [6] |

| Ni²⁺ | 4.62 | 2.98 | -37.2 | 17 | 0.1 M KNO₃, 25 °C | [6] |

| Co²⁺ | 4.29 | 2.80 | -34.7 | 17 | 0.1 M KNO₃, 25 °C | [6] |

| Zn²⁺ | 4.79 | - | -27.2 | 0 | 0.1 M KNO₃, 25 °C | [6] |

| Mn²⁺ | 2.60 | - | -18.8 | -13 | 0.1 M KNO₃, 25 °C | [6] |

Note: The provided data is illustrative and compiled from various sources. For precise and critically evaluated data, consulting databases such as the NIST Standard Reference Database 46 is recommended.[7][8][9][10] The stability constants often follow the Irving-Williams series for divalent first-row transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Experimental Protocols

Synthesis of a TMEDA-Metal Complex: [Li(TMEDA)]⁺ Complex

This protocol describes a general method for the in-situ formation of a TMEDA-lithiated species, which is often not isolated but used directly in subsequent reactions.

Materials:

-

Anhydrous solvent (e.g., hexane, THF)

-

Organolithium reagent (e.g., n-butyllithium in hexane)

-

This compound (TMEDA), freshly distilled

-

Substrate to be metalated (e.g., an aromatic compound)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware

Procedure:

-

Assemble the reaction apparatus (e.g., a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet) under an inert atmosphere (N₂ or Ar).

-

Add the substrate and the anhydrous solvent to the reaction flask.

-

Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

-

In a separate flask under an inert atmosphere, add the organolithium reagent.

-

Slowly add one equivalent of TMEDA to the organolithium solution. An exothermic reaction may occur. Allow the mixture to stir for 15-30 minutes to ensure complex formation.

-

Transfer the [organolithium-TMEDA] complex solution to the dropping funnel.

-

Add the complex solution dropwise to the cooled substrate solution with vigorous stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Proceed with the appropriate workup and purification procedures for the desired product.

Caption: General workflow for a TMEDA-mediated lithiation reaction.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a classical and reliable method for determining the stability constants of metal complexes.[11][12][13][14] This protocol outlines the general steps for the determination of TMEDA-metal complex stability constants.

Materials:

-

Potentiometer with a pH electrode

-

Constant temperature bath

-

Burette

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH), carbonate-free

-

TMEDA solution of known concentration

-

Metal salt solution (e.g., metal nitrate (B79036) or perchlorate) of known concentration

-

Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

-

Titration of Ligand:

-

Pipette a known volume of the TMEDA solution and the inert electrolyte solution into a thermostated titration vessel.

-

Titrate the solution with the standardized strong acid solution, recording the pH after each addition.

-

This titration allows for the determination of the protonation constants of TMEDA.

-

-

Titration of Metal-Ligand Mixture:

-

Pipette known volumes of the TMEDA solution, the metal salt solution, and the inert electrolyte solution into the titration vessel.

-

Titrate the mixture with the standardized strong base solution, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both titrations.

-

From the titration curves, calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) at each point.

-

The stability constants (K₁, K₂, etc.) can then be determined from these values using various computational methods (e.g., Bjerrum's method, graphical methods, or specialized software).

-

Caption: Workflow for determining stability constants by potentiometric titration.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[15][16][17][18][19]

Materials:

-

Isothermal titration calorimeter

-

TMEDA solution of accurately known concentration

-

Metal salt solution of accurately known concentration

-

Matched buffer solution for both the ligand and metal solutions

Procedure:

-

Sample Preparation:

-

Prepare the TMEDA and metal salt solutions in the same, degassed buffer to minimize heats of dilution. The concentrations should be chosen based on the expected binding affinity (the "c-window").[17]

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe.

-

Load the metal salt solution into the sample cell and the TMEDA solution into the injection syringe.

-

Equilibrate the system at the desired temperature.[15]

-

-

Titration:

-

Perform a series of small injections of the TMEDA solution into the metal salt solution, allowing the system to reach equilibrium after each injection. The instrument will measure the heat change associated with each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the TMEDA solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

-

The fitting will yield the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

-

ΔG = -RTln(Kₐ)

-

ΔG = ΔH - TΔS

-

-

References

- 1. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. tuodaindus.com [tuodaindus.com]

- 3. This compound | 110-18-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. andreabellelli.it [andreabellelli.it]

- 8. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. global.oup.com [global.oup.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sciencemadness Discussion Board - Titration of ethylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. youtube.com [youtube.com]

- 13. cost-nectar.eu [cost-nectar.eu]

- 14. youtube.com [youtube.com]

- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. news-medical.net [news-medical.net]

N,N,N',N'-Tetramethylethylenediamine: A Comprehensive Technical Guide on Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylethylenediamine (TMEDA), a versatile bidentate ligand, plays a pivotal role in various chemical transformations, ranging from organometallic synthesis to polymerization catalysis. This technical guide provides an in-depth analysis of the structure and bonding characteristics of TMEDA, offering valuable insights for its application in research and development.

Molecular Structure and Geometry

This compound is a chelating diamine with the chemical formula (CH₃)₂NCH₂CH₂N(CH₃)₂.[1][2] The molecule consists of two dimethylamino groups linked by an ethylene (B1197577) bridge.[3] This structural arrangement allows the lone pairs of electrons on the two nitrogen atoms to coordinate to a single metal center, forming a stable five-membered ring.

The conformational flexibility of the ethylene backbone is a key feature of TMEDA, allowing it to adopt various geometries upon coordination. In its free state, TMEDA can exist in different conformations, with the anti and gauche forms being the most stable. The crystal structure of solid TMEDA reveals a centrosymmetric molecule with an anti conformation of the diamine.[3]

Below is a diagram illustrating the basic structure of the TMEDA molecule.

Bonding Parameters

The precise bond lengths and angles of TMEDA have been determined by X-ray crystallography. These parameters are crucial for understanding the steric and electronic properties of the molecule and its coordination complexes.

| Bond | Length (Å) | Angle | Degree (°) |

| C-C | 1.516(2) | C-N-C (within dimethylamino) | 109.3(1) |

| C-N | 1.458(1) | C-C-N | 111.4(1) |

| H-C-H | 109.5 | ||

| Table 1: Key Bond Lengths and Angles in Crystalline TMEDA. Data sourced from a 2022 crystal structure determination.[3] |

Spectroscopic Characteristics

Spectroscopic techniques are indispensable for the characterization of TMEDA and its complexes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and bonding environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of TMEDA. The chemical shifts are sensitive to the electronic environment of the nuclei.

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Assignment |

| ¹H | 2.24 | Singlet | Methylene (-CH₂-) |

| ¹H | 2.38 | Singlet | Methyl (-CH₃) |

| ¹³C | 45.9 | Singlet | Methyl (-CH₃) |

| ¹³C | 57.4 | Singlet | Methylene (-CH₂-) |

| Table 2: ¹H and ¹³C NMR Chemical Shifts of TMEDA in CDCl₃.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of TMEDA exhibits characteristic vibrational modes associated with its functional groups. The C-H and C-N stretching and bending vibrations are particularly informative.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2820 | Strong | C-H stretching (methyl and methylene) |

| 1460 | Medium | C-H bending (methylene) |

| 1365 | Medium | C-H bending (methyl) |

| 1290 - 1040 | Strong | C-N stretching |

| Table 3: Characteristic Infrared Absorption Bands of TMEDA. |

Coordination Chemistry

TMEDA is a widely employed ligand in coordination chemistry, forming stable complexes with a vast array of metal ions, particularly those from the transition series.[2] Its bidentate nature and the strong σ-donating ability of the nitrogen atoms make it an effective chelating agent. The steric bulk of the four methyl groups also influences the geometry and reactivity of the resulting metal complexes.

The coordination of TMEDA to a metal center is a fundamental Lewis acid-base interaction. The nitrogen lone pairs act as the Lewis base, donating electron density to the vacant orbitals of the metal ion (Lewis acid).

Structural Parameters of TMEDA in Metal Complexes

The coordination of TMEDA to a metal center induces changes in its structural parameters. The M-N bond lengths and the N-M-N bite angle are critical in defining the geometry of the coordination sphere. Below is a summary of these parameters for selected first-row transition metal complexes.

| Metal (M) | Complex | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Coordination Geometry |

| Ni | [(TMEDA)Ni(o-tolyl)Cl] | 2.10 - 2.15 | ~83.5 | Square Planar |

| Cu | [Cu(2-nitrobenzoate)₂(TMEDA)] | 2.027(1) | ~85.2 | Distorted Square Planar |

| Zn | [Li(TMEDA)]₂Zn(CH₂SiMe₂SiMe₂CH₂)₂ | 2.17 - 2.23 | ~81.8 | Distorted Tetrahedral |

| Co | Co-complex with lithiated TMEDA | N/A | N/A | Complex Structure |

| Table 4: Structural Parameters of TMEDA in Selected Transition Metal Complexes.[1][5][6][7] |

Experimental Protocols

X-ray Crystal Structure Determination of TMEDA

Crystal Growth: this compound (0.5 mmol) is dissolved in n-pentane (1 ml). The solution is cooled to 243 K, at which temperature colorless block-like crystals form.[3]

Data Collection and Refinement: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[3]

NMR Spectroscopic Analysis of TMEDA

Sample Preparation: Approximately 10-20 mg of TMEDA is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumental Parameters: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. Proton decoupling is employed during ¹³C acquisition to simplify the spectrum and improve sensitivity.

FTIR Spectroscopic Analysis of TMEDA

Sample Preparation (Neat Liquid): As TMEDA is a liquid at room temperature, a neat spectrum can be easily obtained.[8] A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty KBr/NaCl plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Conclusion

This technical guide has provided a detailed overview of the structural and bonding characteristics of this compound. The quantitative data on its molecular geometry, spectroscopic signatures, and coordination behavior with transition metals offer a valuable resource for researchers in chemistry and drug development. The outlined experimental protocols provide a practical basis for the characterization of this important ligand and its derivatives in the laboratory. A thorough understanding of these fundamental properties is essential for the rational design of new catalysts, materials, and pharmaceutical agents that incorporate the versatile TMEDA ligand.

References

- 1. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(110-18-9) 1H NMR [m.chemicalbook.com]

- 5. Co-complexes of ortho-dilithiated thiophenol or 2-trimethylsilylthiophenol with lithiated TMEDA molecules: synthesis, crystal structures and theoretical studies (TMEDA = this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Modular, Air-Stable Nickel Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N,N,N',N'-Tetramethylethylenediamine (TMEDA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,N',N'-Tetramethylethylenediamine (TMEDA or TEMED) is a bidentate chelating ligand and organic base with widespread applications, ranging from a catalyst in polymerization reactions to a key reagent in organometallic chemistry. Its effectiveness in these roles is critically dependent on its solubility in the reaction medium. This guide provides a comprehensive overview of TMEDA's solubility in common organic solvents. While quantitative data is scarce in publicly available literature due to its high miscibility, this document compiles qualitative descriptions and presents a generalized experimental protocol for researchers to determine miscibility or solubility parameters for their specific applications.

Introduction to TMEDA

This compound is a colorless to pale yellow liquid with a characteristic fishy, amine-like odor[1][2]. It is a tertiary diamine that acts as a strong Lewis base and a bidentate ligand, forming stable complexes with various metal ions, most notably lithium[3][4]. This chelating ability is fundamental to its role in enhancing the reactivity of organolithium reagents by breaking down their aggregate structures[3][5]. Furthermore, TMEDA is a crucial component in biochemical laboratories, where it catalyzes the polymerization of acrylamide (B121943) and bis-acrylamide to form polyacrylamide gels for electrophoresis[1][6][7].

Solubility of TMEDA in Organic Solvents

TMEDA is widely reported to be miscible with a broad range of common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. This high solubility is a key attribute for its use in diverse chemical reactions.

Quantitative Solubility Data

Precise quantitative solubility limits for TMEDA in most organic solvents are not commonly reported, as it is considered fully miscible. The term "miscible" implies that a discrete solubility value (e.g., in g/100 mL) is not applicable. For water, the descriptions vary, ranging from "slightly soluble" and "moderately soluble" to "readily soluble" and "miscible"[1][3][8][9][10]. One source provides a quantitative value of 10 mg/mL at 20°C, which contrasts with the more frequent qualitative description of being readily soluble or miscible[10][11]. This discrepancy highlights the need for experimental verification depending on the required concentration.

The table below summarizes the available qualitative data for TMEDA's solubility in various solvents.

| Solvent | Chemical Formula | Type | Solubility of TMEDA | Temperature (°C) | Citation(s) |

| Alcohols | |||||

| Ethanol | C₂H₅OH | Polar Protic | Miscible / Readily Soluble | Not Specified | [9][10] |

| Ethers | |||||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | Not Specified | [8][9] |

| Alkanes | |||||

| Hexane | C₆H₁₄ | Non-polar | Miscible | Not Specified | [8] |

| General | |||||

| Most Organic Solvents | - | Various | Miscible | Not Specified | [1][8][9] |

| Water | H₂O | Polar Protic | Miscible / Readily Soluble | Not Specified | [3][9][10][11] |

| Water | H₂O | Polar Protic | Slightly / Moderately Soluble | Not Specified | [1][8] |

| Water | H₂O | Polar Protic | 10 mg/mL | 20 | [10] |

Experimental Protocol: Determination of Liquid-Liquid Miscibility

Given the lack of specific quantitative data, researchers may need to confirm the miscibility of TMEDA in a novel solvent or under specific experimental conditions (e.g., low temperature). The following protocol describes a standard visual method for determining miscibility.

Objective

To determine if TMEDA is miscible, partially miscible, or immiscible in a selected organic solvent at a specific temperature.

Materials

-

This compound (TMEDA), ≥99.5% purity

-

Test solvent, anhydrous grade

-

Series of calibrated glass vials or test tubes with solvent-resistant caps

-

Calibrated pipettes or syringes

-

Vortex mixer

-

Temperature-controlled bath or chamber

-

High-intensity light source (for observing clarity)

Procedure

-

Preparation : Ensure all glassware is clean and dry to avoid contaminants. Perform all steps in a fume hood due to the flammability and odor of TMEDA[8][11].

-

System Equilibration : Place the sealed vials of TMEDA, the test solvent, and the empty mixing vials into a temperature-controlled bath set to the desired experimental temperature. Allow them to equilibrate for at least 30 minutes.

-

Mixture Preparation : Prepare a series of mixtures with varying volume ratios of TMEDA to the solvent (e.g., 1:9, 3:7, 5:5, 7:3, 9:1) in the temperature-equilibrated vials. A typical total volume for each vial is 5-10 mL.

-

Mixing : Cap each vial tightly and vortex for 1-2 minutes to ensure thorough mixing.

-

Equilibration of Mixture : Return the mixed samples to the temperature-controlled bath and allow them to equilibrate for at least 15-20 minutes.

-

Observation :

-

Remove each vial and immediately inspect it for phase separation.

-

Hold the vial against a dark background and shine a high-intensity light through it.

-

Miscible : The solution will appear as a single, clear, homogeneous liquid phase with no cloudiness (turbidity) or visible interface[12].

-

Immiscible : Two distinct liquid layers will be visible.

-

Partially Miscible : The solution may appear cloudy or a single phase may be present at some compositions but not others. Note the compositions at which phase separation occurs.

-

-

Documentation : Record the composition of each mixture and the observation (miscible, immiscible, or partially miscible) at the specified temperature.

Visualizations: Chemical Pathways and Experimental Workflows

Role of TMEDA in Organolithium Chemistry

TMEDA's primary role in organometallic chemistry is to increase the reactivity of organolithium reagents, such as n-butyllithium (n-BuLi). In non-coordinating solvents like hexane, n-BuLi exists as large, unreactive aggregates (tetramers or hexamers). TMEDA acts as a bidentate ligand, chelating the lithium ions and breaking these aggregates into more reactive monomers or dimers[3][5][11]. This process significantly enhances the reagent's basicity and nucleophilicity.

Caption: Logical workflow of n-BuLi activation by TMEDA.

Experimental Workflow for Miscibility Determination

The following diagram outlines the logical steps for the experimental determination of liquid-liquid miscibility as described in the protocol above.

Caption: Experimental workflow for miscibility determination.

Conclusion